

## Application Notes and Protocols: Formulating Stable Squalane Emulsions for Parenteral Use

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Squalane**, the hydrogenated form of squalene, is a biocompatible and biodegradable oil that is extensively used in the formulation of stable oil-in-water (o/w) emulsions for parenteral administration.[1] These emulsions are critical components in various pharmaceutical applications, most notably as vaccine adjuvants and as delivery vehicles for lipophilic drugs.[1] [2][3] **Squalane**'s high stability and safety profile make it an excellent choice for parenteral formulations, which must be sterile, isotonic, and biocompatible.[1]

This document provides detailed protocols for the formulation, characterization, and stability testing of **squalane** emulsions intended for parenteral use. It also includes a summary of various established formulations and their physicochemical properties.

## **Key Formulation Components and Considerations**

The stability and efficacy of a **squalane** emulsion depend on the appropriate selection of its components.

- Oil Phase: **Squalane** is preferred over squalene for its higher oxidative stability.[1]
- Aqueous Phase: Typically consists of water for injection (WFI) or a buffer solution (e.g., phosphate-buffered saline, citrate buffer) to maintain a physiological pH.[1]



- Emulsifiers/Surfactants: A combination of surfactants is often used to achieve a stable
  interfacial film around the oil droplets. Non-ionic surfactants like Polysorbate 80 (Tween® 80)
  and sorbitan esters (Span®) are common.[1][4] The Hydrophile-Lipophile Balance (HLB) of
  the surfactant blend is a critical parameter for emulsion stability.
- Tonicity Modifiers: Isotonicity with physiological fluids is required for parenteral administration and can be achieved using agents like glycerol.[1]
- Antioxidants: To prevent oxidation, especially if squalene is used, antioxidants like αtocopherol may be included.[1]

## **Quantitative Data Summary**

The following tables summarize the composition and physicochemical properties of several well-documented **squalane** and squalene-based emulsions.

Table 1: Composition of Squalane/Squalene Emulsions for Parenteral Use



| Formulation<br>Name     | Oil Phase (%<br>w/v or v/v) | Emulsifiers/Su<br>rfactants (%<br>w/v or v/v)         | Aqueous<br>Phase/Other<br>Components                                               | Reference |
|-------------------------|-----------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| SAF                     | 5% w/v Squalane             | 2.5% w/v<br>Pluronic® L121,<br>0.2% w/v<br>Tween® 80  | Phosphate<br>Buffered Saline<br>(PBS), pH 7.4                                      | [1]       |
| DETOX®                  | 1% Squalane                 | 0.2% Tween® 80                                        | Contains  Monophosphoryl Lipid A (MPL) and Cell Wall Skeleton (CWS)                | [1]       |
| PROVAX™                 | 15% w/v<br>Squalane         | 3.75% w/v<br>Pluronic® L121,<br>0.6% w/v<br>Tween® 80 | Triple<br>concentrate<br>formulation                                               | [5]       |
| MF59®                   | 4.3% w/v<br>Squalene        | 0.5% w/v<br>Tween® 80,<br>0.5% w/v Span®<br>85        | Citrate buffer                                                                     | [4]       |
| AS03                    | 2.5% v/v<br>Squalene        | 0.9% v/v<br>Tween® 80,<br>2.5% v/v α-<br>tocopherol   | Phosphate Buffered Saline (PBS), pH 6.8 (after 2-fold dilution of SB62)            | [1]       |
| Stable Emulsion<br>(SE) | 10% v/v<br>Squalene         | 1.9% w/v<br>Lecithin, 0.091%<br>w/v Pluronic®<br>F68  | 25 mM Ammonium Phosphate Buffer, pH 5.1, 1.8% v/v Glycerol, 0.05% w/v α-tocopherol | [1]       |



Table 2: Physicochemical Properties of Parenteral Emulsions

| Formulation<br>Name                       | Average<br>Particle Size<br>(nm) | Zeta Potential<br>(mV) | Polydispersity<br>Index (PDI) | Reference |
|-------------------------------------------|----------------------------------|------------------------|-------------------------------|-----------|
| SAF                                       | 150 - 160                        | Not Reported           | Not Reported                  | [1]       |
| MF59®                                     | ~160                             | Not Reported           | Not Reported                  | [6]       |
| AS03                                      | ~150 - 155                       | Not Reported           | Not Reported                  | [1]       |
| Experimental Squalene Emulsions (F1- F15) | 322 - 812                        | -10 to -30             | 0.19 - 0.38                   | [4]       |

# Experimental Protocols Protocol for Preparation of a Generic Squalane Emulsion

This protocol describes the preparation of a stable **squalane** o/w emulsion using a high-pressure homogenization method.

#### 4.1.1 Materials and Equipment

- Squalane (pharmaceutical grade)
- Polysorbate 80 (Tween® 80)
- Sorbitan monooleate (Span® 80)
- Glycerol
- Water for Injection (WFI)
- High-shear mixer (e.g., Ultra-Turrax)



- High-pressure homogenizer (e.g., Microfluidizer)
- Analytical balance and standard laboratory glassware

#### 4.1.2 Preparation Workflow





Click to download full resolution via product page

Caption: Workflow for **Squalane** Emulsion Preparation.

#### 4.1.3 Detailed Steps

- Oil Phase Preparation: Accurately weigh the required amounts of **squalane** and Span® 80. Mix thoroughly until the surfactant is completely dissolved in the oil.
- Aqueous Phase Preparation: In a separate vessel, combine the required amounts of WFI,
   Tween® 80, and glycerol. Stir until all components are fully dissolved.
- Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse pre-emulsion.[7]
- High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that determine the final droplet size.[8][9] Typically, pressures above 10,000 psi and multiple cycles (5 or more) are required to achieve a narrow size distribution with an average droplet size below 200 nm.[6][9]
- Final Processing: The resulting nanoemulsion can then be terminally sterilized.

## **Protocol for Physicochemical Characterization**

#### 4.2.1 Particle Size and Zeta Potential Analysis

 Method: Dynamic Light Scattering (DLS) is used to measure the mean droplet diameter, polydispersity index (PDI), and zeta potential.

#### Procedure:

- Dilute a sample of the emulsion with WFI or the appropriate buffer to a suitable concentration for DLS analysis.
- Place the diluted sample in a cuvette and insert it into the DLS instrument.
- Equilibrate the sample to the desired temperature (e.g., 25°C).



- Perform the measurement according to the instrument's software instructions.
- The mean droplet size should ideally be below 500 nm for parenteral emulsions.[7] A low PDI value (e.g., < 0.3) indicates a narrow and uniform size distribution.[4]</li>
- Zeta potential provides an indication of the emulsion's stability against coalescence;
   values further from zero (e.g., > |25| mV) suggest better stability.[4]

#### 4.2.2 pH and Osmolality Measurement

- Method: Use a calibrated pH meter and osmometer.
- Procedure:
  - Measure the pH of the undiluted emulsion. The pH should be within a physiologically acceptable range (typically 6.0-8.0).
  - Measure the osmolality to ensure the formulation is isotonic.

## **Protocol for Stability Testing**

- Objective: To evaluate the physical and chemical stability of the squalane emulsion under various storage conditions.
- Procedure:
  - Store aliquots of the emulsion in sealed, sterile vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[10]
  - At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples and analyze them for:
    - Visual Appearance: Check for any signs of phase separation, creaming, or particle aggregation.
    - Particle Size and PDI: Monitor for changes in droplet size, which could indicate instability phenomena like Ostwald ripening or coalescence.[1]



- pH: Ensure the pH remains within the specified range.
- Chemical Integrity: Assay the concentration of squalane and any active pharmaceutical ingredient (API) if present.

#### **Protocol for Sterilization**

Parenteral emulsions must be sterile.[1] The choice of sterilization method depends on the stability of the formulation components.

- Terminal Sterile Filtration: This is a preferred method for heat-sensitive emulsions. It is feasible only if the emulsion droplet size is small enough to pass through a 0.22 μm sterilizing-grade filter without altering the emulsion's characteristics.[1][6] High-pressure homogenization can produce emulsions with a sufficiently small and narrow particle size distribution to make this possible.[6][11]
- Autoclaving (Moist Heat Sterilization): This method involves heating the final product in its container (e.g., at 121°C for 15 minutes).[12][13][14] However, high temperatures can cause degradation of emulsion components or changes in droplet size.[13] For some lipid emulsions, sterilization at a lower temperature (e.g., 110-115°C) for a longer duration may be a viable alternative to minimize degradation.[13][15]
- Aseptic Manufacturing: This involves sterilizing all individual components and the equipment separately, followed by manufacturing the emulsion under aseptic conditions. This is a more complex and costly alternative when terminal sterilization is not possible.[6]

## **Mechanism of Action as a Vaccine Adjuvant**

**Squalane**-based emulsions primarily act as delivery systems that enhance the immune response to a co-administered antigen.[16] The mechanism involves the recruitment and activation of innate immune cells at the injection site.





Click to download full resolution via product page

Caption: Adjuvant Mechanism of **Squalane** Emulsions.



The emulsion creates a local depot, leading to the recruitment of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[16] It enhances the uptake of the antigen by these cells, promotes their maturation, and facilitates their migration to the draining lymph nodes, where they initiate a robust adaptive immune response, stimulating both T-cell and B-cell pathways.[16][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squalene emulsions for parenteral vaccine and drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterile filtration of a parenteral emulsion PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squalene and squalane emulsions as adjuvants PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the top five sterilisation techniques for parenteral packaging Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. scribd.com [scribd.com]
- 15. Parenteral and Intravenous Emulsions [gea.com]



- 16. ozbiosciences.com [ozbiosciences.com]
- 17. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulating Stable Squalane Emulsions for Parenteral Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#formulating-stable-squalane-emulsions-for-parenteral-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com